molecular formula C28H31P B1349325 TrixiePhos CAS No. 255836-67-0

TrixiePhos

Cat. No. B1349325
M. Wt: 398.5 g/mol
InChI Key: QGBQGMHXBSLYLZ-UHFFFAOYSA-N
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Scientific Research Applications

Each of these reactions has its own specific field of application, methods of application, and outcomes. For example, the Buchwald-Hartwig reaction is used in the field of organic chemistry for the formation of carbon-nitrogen bonds . The Heck reaction is used for the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides . The Hiyama coupling is used for the formation of carbon-carbon bonds between organosilanes and organic halides . The Negishi coupling is used for the formation of carbon-carbon bonds between organozinc compounds and organic halides . The Sonogashira coupling is used for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . The Stille coupling is used for the formation of carbon-carbon bonds between organostannanes and organic halides . The Suzuki-Miyaura coupling is used for the formation of carbon-carbon bonds between organoboronic acids or boronates and organic halides .

Safety And Hazards

TrixiePhos may cause skin irritation, serious eye irritation, and respiratory irritation78. It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area7.


Future Directions

properties

IUPAC Name

ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBQGMHXBSLYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370590
Record name [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine

CAS RN

255836-67-0
Record name [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Binaphthalen-2-yl[bis(2-methyl-2-propanyl)]phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
TR Huffman, Y Wu, A Emmerich… - Angewandte Chemie …, 2019 - Wiley Online Library
… The superiority of TrixiePhos to engage hindered olefins was unexpected given its large size among monodentate phosphine ligands and may suggest that dissociation occurs prior to …
Number of citations: 27 onlinelibrary.wiley.com
Reeta, TM Rangarajan, RP Singh… - Chinese Journal of …, 2020 - Wiley Online Library
… To our surprise, the ligand TrixiePhos (L11) was also successful towards the coupling with a significant improvement in the yield of the product 1, 83% (Table 2; Entry 2), whereas the …
Number of citations: 2 onlinelibrary.wiley.com
NA Serratore, CB Anderson, GB Frost… - Journal of the …, 2018 - ACS Publications
… In addition, since JohnPhos performed similarly to TrixiePhos during reaction optimization (see the Supporting Information), we used it as a TrixiePhos analogue to further reduce the …
Number of citations: 26 pubs.acs.org
H Yi, P Hu, SA Snyder - Angewandte Chemie, 2020 - Wiley Online Library
… As shown in Table 1, when Trixiephos 11 was used as the ligand at a 30 mol % loading along with 10 mol % of Pd(OAc) 2 , only trace product was obtained with NaOAc or KOAc as the …
Number of citations: 10 onlinelibrary.wiley.com
CB Anderson, S Bruhn, LJ Yao, CJ Douglas - Tetrahedron, 2022 - Elsevier
We report that 2-hydroxyl benzophenones can be converted to phenyl salicylate esters by loss of an aryl group and O-acylation of the phenols. Iridium, cyclooctadiene, and bulky …
Number of citations: 2 www.sciencedirect.com
MJ Bosiak, AA Zielińska, P Trzaska… - The Journal of …, 2021 - ACS Publications
… The best results for Cz coupling were obtained using TrixiePhos and t-BuBrettPhos (97%, … The most universal ligands were revealed to be XPhos and TrixiePhos, giving conversion …
Number of citations: 2 pubs.acs.org
JR Hunt, PA Kleindl, KR Moulder, TE Prisinzano… - Bioorganic & medicinal …, 2020 - Elsevier
… (6–9) were converted into the corresponding C7-nitriles (10–13) in yields of at least 76% using a mixture of Pd(TFA) 2 , rac-2-(Di-tert-butylphosphino)-1,1′-binaphthyl (TrixiePhos), Zn …
Number of citations: 6 www.sciencedirect.com
Y Ohtsuka, T Yamamoto, T Miyazaki… - … Synthesis & Catalysis, 2018 - Wiley Online Library
… TrixiePhos (run 26), the upper aryl group of which is naphthyl group, behaved similarly to the above phosphines. Contrastingly, Me 4 -tBu-XPhos (run 27) and tBu-BrettPhos (run 28), …
Number of citations: 12 onlinelibrary.wiley.com
TR Huffman, Y Wu, A Emmerich, R Shenvi - 2018 - chemrxiv.org
… The superiority of TrixiePhos to engage hindered olefins was unexpected given its large size among monodentate phosphine ligands and may suggest that dissociation occurs prior to …
Number of citations: 5 chemrxiv.org
J Leister, D Chao, KL Billingsley - Tetrahedron Letters, 2021 - Elsevier
Prenyl or dimethylallyl groups are common structural motifs in natural products and small molecule therapeutics. In this report, we describe a palladium-catalyzed method for the cross-…
Number of citations: 2 www.sciencedirect.com

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